2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride
Overview
Description
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride is a high-purity cyanine dye known for its bright fluorescence in the red spectrum range. It is commonly used in various scientific applications, including the determination of different copper ions in semiconductor samples and environmentally friendly copper extraction procedures . The compound is also known for its solubility in organic solvents and its ability to emit light at specific wavelengths upon excitation.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride can be synthesized through a reaction involving 1,3,3-trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)-penta-1,3-dienyl]-3H-indolium chloride. The reaction conditions typically involve the presence of chloride ions as a ligand and amyl acetate as the extraction solvent . The optimum reaction conditions for ion associate formation and extraction include a pH range of 3-5, 0.24-0.36 mol/L of chloride, and 0.05-0.12 mmol/L of dimethylindodicarbocyanine .
Industrial Production Methods
Industrial production methods for dimethylindodicarbocyanine involve large-scale synthesis using similar reaction conditions as described above. The compound is manufactured by companies like Chemodex and is available in various forms, including crystalline powder .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride undergoes several types of chemical reactions, including:
Ion Associate Formation: This reaction involves the formation of an ion associate with copper ions (Cu(I)) in the presence of chloride ions.
Chromogenic Reactions: The compound reacts with dichromate ions (Cr2O7^2-) for the determination of trace chromium (VI) in electroplating wastewater.
Common Reagents and Conditions
Chloride Ions: Used as a ligand in ion associate formation reactions.
Amyl Acetate: Used as an extraction solvent in liquid-liquid extraction procedures.
Sulfuric Acid (H2SO4): Used in chromogenic reactions for trace element detection.
Major Products Formed
Copper Ion Associates: Formed during the extraction and preconcentration of copper.
Chromium Complexes: Formed during the determination of trace chromium in wastewater.
Scientific Research Applications
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride has a wide range of scientific research applications, including:
Trace Element Detection: Used in the determination of trace elements like chromium and copper in environmental samples.
Fluorescence Labeling: Utilized for tagging biological molecules such as proteins, lipids, and nucleic acids.
Membrane Potential Studies: Employed in studying membrane potentials in cells and membrane vesicles.
Copper Extraction: Used in environmentally friendly procedures for copper extraction and spectrometric detection.
Mechanism of Action
The mechanism of action of dimethylindodicarbocyanine involves its ability to form ion associates with metal ions, such as copper, in the presence of chloride ions. This interaction facilitates the extraction and preconcentration of metal ions from samples . The compound’s fluorescence properties also make it useful for monitoring membrane potentials and tagging biological molecules.
Comparison with Similar Compounds
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride is part of the cyanine dye family, which includes other compounds like indocarbocyanine and hexacyanine. Compared to these similar compounds, dimethylindodicarbocyanine is unique due to its high purity, bright fluorescence, and specific applications in copper extraction and trace element detection . Other similar compounds include:
Indocarbocyanine: Used for fluorescence labeling and imaging.
Hexacyanine: Utilized as a laser dye and in various spectroscopic applications.
Properties
IUPAC Name |
1,3,3-trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2.ClH/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVISPVDSKYDJKS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694764 | |
Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54268-70-1 | |
Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DIDC facilitate copper detection?
A1: DIDC interacts with copper ions, specifically Cu(I), to form an ion associate complex in the presence of chloride ions [, , ]. This complex exhibits distinct spectrophotometric properties, allowing for its detection and quantification.
Q2: What is the significance of using DIDC for copper detection in analytical chemistry?
A2: The DIDC-based method offers several advantages for copper analysis:
- Sensitivity: The method boasts a high molar absorptivity (3.6×105 L·mol-1·cm-1) [, ], enabling detection at very low concentrations (detection limit of 2.0×10-3 mg/L for Cr(VI)) [].
- Selectivity: The procedure demonstrates selectivity towards Cu(I) even in the presence of a significant excess of Cu(II) []. This selectivity allows for speciation analysis, differentiating between different oxidation states of copper.
Q3: Can you elaborate on the interaction between DIDC and copper ions, and how is this utilized for detection?
A3: In an acidic environment and in the presence of chloride ions, DIDC reacts with Cu(I) to form an ion-associate complex. This complex is then extracted into an organic solvent, such as amyl acetate. The extracted complex exhibits maximum absorbance at 640 nm, and the absorbance is directly proportional to the concentration of Cu(I) in the sample [, , ]. By measuring the absorbance at this specific wavelength, the concentration of copper can be determined using a pre-established calibration curve.
Q4: Are there any specific applications where this DIDC-based method proves particularly useful?
A4: The method has shown promise in analyzing complex environmental samples, like tannery wastewater, for total chromium content [, ]. This is particularly relevant given the environmental impact of chromium pollution.
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